2,7-Dichloro-6-methoxybenzo[d]thiazole
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Overview
Description
2,7-Dichloro-6-methoxybenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-6-methoxybenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,7-dichloroaniline with carbon disulfide and methanol in the presence of a base, followed by oxidative cyclization. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-6-methoxybenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution with an amine might yield 2,7-diamino-6-methoxybenzo[d]thiazole, while oxidation could produce sulfoxides or sulfones.
Scientific Research Applications
2,7-Dichloro-6-methoxybenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, particularly in the design of antimicrobial and anticancer agents.
Materials Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism by which 2,7-Dichloro-6-methoxybenzo[d]thiazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved are often elucidated through biochemical assays and computational modeling.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzothiazole: Lacks the methoxy group, which can significantly alter its reactivity and applications.
6-Methoxybenzothiazole:
Uniqueness
2,7-Dichloro-6-methoxybenzo[d]thiazole is unique due to the combination of chlorine and methoxy substituents, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
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Properties
IUPAC Name |
2,7-dichloro-6-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NOS/c1-12-5-3-2-4-7(6(5)9)13-8(10)11-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUHIOGINWPPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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